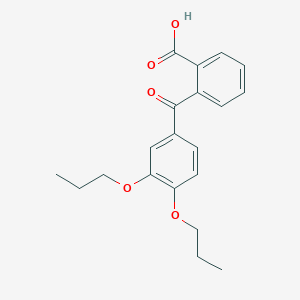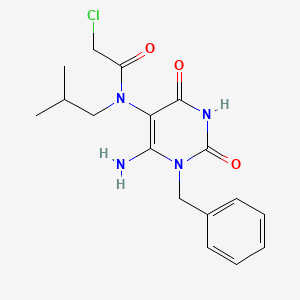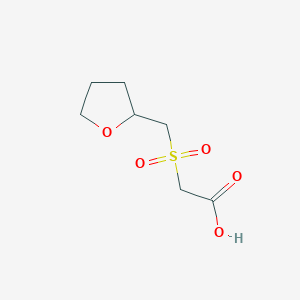![molecular formula C11H13ClO5S B6143760 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid CAS No. 56359-14-9](/img/structure/B6143760.png)
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid” is a chemical compound with the empirical formula C11H13ClO5S . It has a molecular weight of 292.74 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of the compound isCc1cc(ccc1OCCCC(O)=O)S(Cl)(=O)=O . This indicates that the compound contains a chlorosulfonyl group attached to a methylphenoxy group, which is further attached to a butanoic acid group . Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique
1. Process Intensification in Synthesis
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is related to 4-chloro-2-methylphenoxyacetic acid (MCPA), a systemic herbicide. A study by Shinde and Yadav (2014) discusses the process intensification of immobilized lipase catalysis by microwave irradiation in the synthesis of MCPA esters. They found that under microwave irradiation, the initial rates of reaction increased up to 2-fold, improving the efficiency of the esterification process of MCPA (Shinde & Yadav, 2014).
2. Chloride Channel Conductance and Biological Activity
Research by Carbonara et al. (2001) examines the effects of carboxylic acids, similar to 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid, on muscle chloride channel conductance. They found that chemical modifications, such as the introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, can influence biological activity, which may have implications for drug design and development (Carbonara et al., 2001).
3. Solid-Phase Extraction of Acidic Herbicides
A study by Wells and Yu (2000) focuses on solid-phase extraction methods for acidic herbicides, including compounds related to 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid. This research is crucial for developing efficient analytical methods to detect and quantify herbicides in environmental samples (Wells & Yu, 2000).
4. Sorption of Phenoxy Herbicides to Soil and Minerals
Werner, Garratt, and Pigott (2012) conducted a comprehensive review on the sorption of phenoxy herbicides, including compounds structurally related to 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid. They highlighted the role of soil organic matter and iron oxides as relevant sorbents for these herbicides (Werner, Garratt, & Pigott, 2012).
5. Adsorption and Degradation of Herbicides
Paszko et al. (2016) reviewed the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. This research provides insight into the environmental behavior and risks associated with the use of these herbicides (Paszko et al., 2016).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statement is H319, indicating that it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . The compound is classified as Eye Irritant 2 under hazard classifications .
Propriétés
IUPAC Name |
4-(4-chlorosulfonyl-2-methylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-8-7-9(18(12,15)16)4-5-10(8)17-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGLVJVIRFFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Chlorosulfonyl)-2-methylphenoxy]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)
![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)

![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)
![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)

